molecular formula C9H15N3O B2357968 2-(Dimethylamino)-4-propan-2-yl-1H-pyrimidin-6-one CAS No. 1247499-80-4

2-(Dimethylamino)-4-propan-2-yl-1H-pyrimidin-6-one

Cat. No. B2357968
CAS RN: 1247499-80-4
M. Wt: 181.239
InChI Key: LNRQIEJKAOJNFM-UHFFFAOYSA-N
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Description

Compounds with a dimethylamino group are often used in the production of polymers due to their reactivity . They can be part of larger molecules with various applications, including as monomers in the production of polymers with a wide range of applications .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of amines with other reactive compounds . For example, 2-(Dimethylamino)ethyl methacrylate is synthesized by atom transfer radical polymerization (ATRP) .


Molecular Structure Analysis

The molecular structure of similar compounds can be elucidated using techniques such as NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve the dimethylamino group. For example, the quaternization of tertiary amines with halocarbons can introduce permanent cationic, quaternary ammonium salt moieties .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary widely. For example, 2-Dimethylaminoethanol has a specific gravity of 0.7765 at 68°F .

Scientific Research Applications

Stimuli-Responsive Polymersomes for Drug Delivery and Nanoreactors

Polymersomes are vesicles formed by amphiphilic diblock copolymers. In the case of our compound, a block copolymer with poly [2-(dimethylamino)ethyl methacrylate] (PDMAEMA) as the hydrophilic block and polystyrene (PS) as the hydrophobic block self-assembles into polymersomes. These structures are more robust than liposomes and can respond to external stimuli such as pH and temperature . Specifically:

Bioconjugation Reactions

The compound is used in bioconjugation reactions, particularly with carboxylated peptides and small proteins. Bioconjugation is crucial in medical research for preparing biologically active compounds and studying their interactions.

Gene Delivery Systems

PDMAEMA and its copolymers can form electrostatic complexes with anionic biomacromolecules, such as DNA and RNA. Researchers often use PDMAEMA for gene delivery due to its positive charge and water solubility. These complexes can potentially be employed in gene therapy .

Ocular Drug Delivery

Crosslinked PDMAEMA nanogels loaded with pilocarpine hydrochloride have been developed as ocular drug delivery systems. These nanogels interact with the mucosal gel layer of mucosal membranes, making them suitable for ocular applications .

Thermoresponsive Behavior

PDMAEMA exhibits thermoresponsive behavior driven by electrostatic interactions. Even after multiple heating and cooling cycles, this phenomenon remains observable. This property can be harnessed for controlled drug release .

Functionalization of Block Copolymers

PDMAEMA side chains have been introduced onto an amphiphilic block copolymer containing poly(ethylene glycol) (PEG) and a biodegradable polycarbonate (PC) block. The efficient azide–alkyne “click” chemistry was employed for this modification. The resulting copolymer may find applications in drug delivery and other biomedical contexts .

Mechanism of Action

The mechanism of action of similar compounds often involves their interaction with biological systems. For example, some compounds with a dimethylamino group have antimicrobial activity .

Safety and Hazards

Safety data sheets provide information on the hazards of similar compounds. For example, 2-(Dimethylamino)ethyl methacrylate is classified as a combustible liquid that is harmful if swallowed or in contact with skin .

Future Directions

Research on similar compounds is ongoing, with potential applications in areas such as drug delivery, gene therapy, and nanoreactors .

properties

IUPAC Name

2-(dimethylamino)-4-propan-2-yl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O/c1-6(2)7-5-8(13)11-9(10-7)12(3)4/h5-6H,1-4H3,(H,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNRQIEJKAOJNFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=O)NC(=N1)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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